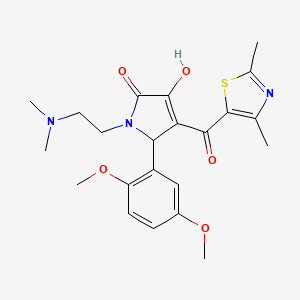

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

5-(2,5-Dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic heterocyclic compound featuring a pyrrolone core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a 2-(dimethylamino)ethyl chain, and a 2,5-dimethoxyphenyl moiety. Its synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous heterocyclic systems . Analytical characterization of such compounds typically employs UV, IR, and NMR spectroscopy, as well as elemental analysis, to confirm structural integrity .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-12-21(31-13(2)23-12)19(26)17-18(15-11-14(29-5)7-8-16(15)30-6)25(10-9-24(3)4)22(28)20(17)27/h7-8,11,18,27H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFHUOXFEWJEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=C(C=CC(=C3)OC)OC)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the Pyrrole Core: Starting with a suitable pyrrole precursor, such as 2,5-dimethoxyaniline, which undergoes cyclization reactions to form the pyrrole ring.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced through a condensation reaction involving a thioamide and a haloketone.

Attachment of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the intermediate compound.

Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

**5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

- Dimethoxyphenyl group : Contributes to its lipophilicity and potential interactions with biological targets.

- Dimethylaminoethyl side chain : May enhance solubility and bioavailability.

- Thiazole and pyrrolone moieties : Implicated in various biological activities.

Molecular Formula

The molecular formula for this compound is , which indicates its complexity and potential for diverse interactions within biological systems.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. The compound's ability to inhibit key enzymes involved in tumor growth could be attributed to its interaction with specific molecular targets.

Studies suggest that the compound may act as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression. In vitro assays have shown that derivatives of pyrrolone structures can inhibit TP activity, leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its thiazole component is known for contributing to antibacterial activity against Gram-positive bacteria and fungi.

Case Studies

- Staphylococcus aureus Inhibition : A study demonstrated that thiazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Fungal Resistance : The compound's structural analogs have shown efficacy against drug-resistant Candida species, suggesting a broad-spectrum antifungal potential .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines indicated that the compound exhibits selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

| Cell Line | IC50 (µM) | Cell Viability (%) |

|---|---|---|

| Cancer Cell A | 150 ± 5 | 20 |

| Cancer Cell B | 120 ± 3 | 25 |

| Normal Cell C | >1000 | 90 |

In Vitro Studies

Recent studies have utilized various cancer cell lines to evaluate the efficacy of the compound. The results indicate that it can significantly reduce cell viability at low concentrations, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The modification of specific functional groups within the compound has been linked to changes in biological activity. For instance, the presence of the dimethoxyphenyl group has been shown to enhance binding affinity to target enzymes, thereby increasing inhibitory potency .

Comparison with Similar Compounds

Thiazole-Containing Heterocycles

- Compound 12 (): 5-(4-Methyl-2-(tosylamino)thiazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carbonitrile contains a pyrazole-thiazole hybrid structure. Unlike the target compound’s pyrrolone core, this analogue uses a pyrazole ring, which may alter electronic properties and biological interactions.

- Compound 7a/b (): These pyrazole-thiophene hybrids share a hydroxy group on the pyrrolone/pyrazole ring, similar to the target compound’s 3-hydroxy substitution.

Pyrrolone/Pyrazole Derivatives

- Compound 5 () : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione features a diketone-substituted pyrazole. The target compound’s pyrrolone ring with a hydroxy group may exhibit similar tautomeric behavior but lacks the diketone functionality, reducing electrophilic reactivity .

- Compounds 3-11 (): These dihydropyrazole-thiazolidinones incorporate a thiazolidinone ring, contrasting with the target compound’s thiazole-carbonyl group. Thiazolidinones are known for their antimicrobial properties, while thiazole-carbonyl groups may enhance metabolic stability .

Spectroscopic and Analytical Data

- NMR Utilization: highlights the use of ¹H-NMR and ¹³C-NMR for elucidating Zygocaperoside and Isorhamnetin-3-O glycoside. The target compound would similarly require multi-nuclear NMR to resolve its complex substituents, particularly the dimethylaminoethyl and thiazole-carbonyl groups .

- IR Spectroscopy : Compound 12 () exhibits NH and CN stretches at 3235 cm⁻¹ and 2192 cm⁻¹, respectively. The target compound’s hydroxy (OH) and carbonyl (C=O) groups would show distinct peaks around 3200–3500 cm⁻¹ and 1650–1750 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.